4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine
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Overview
Description
4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
The synthesis of 4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the thiophene and oxadiazole rings, followed by their integration into the benzofuran structure. The final step involves the sulfonylation of the benzofuran derivative and subsequent attachment of the morpholine ring.
Oxadiazole Synthesis: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Benzofuran Integration: The thiophene and oxadiazole rings are then integrated into the benzofuran structure through various coupling reactions.
Sulfonylation and Morpholine Attachment: The final steps involve sulfonylation of the benzofuran derivative using sulfonyl chlorides and the attachment of the morpholine ring through nucleophilic substitution.
Chemical Reactions Analysis
4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Oxadiazole Derivatives: Compounds containing oxadiazole rings are known for their antimicrobial and anticancer properties.
Benzofuran Derivatives: Benzofuran-based compounds are studied for their potential as therapeutic agents in various diseases.
The uniqueness of this compound lies in its combination of these heterocyclic structures, which imparts a wide range of biological activities and applications .
Properties
Molecular Formula |
C19H17N3O5S2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[[3-methyl-2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl]morpholine |
InChI |
InChI=1S/C19H17N3O5S2/c1-12-14-11-13(29(23,24)22-6-8-25-9-7-22)4-5-15(14)26-17(12)19-20-18(21-27-19)16-3-2-10-28-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
MDXXWRURTYOQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC=CS5 |
Origin of Product |
United States |
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